Cas no 1232403-74-5 ((1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol)

(1R)-1-(2-Bromo-3-methoxyphenyl)ethan-1-ol is a chiral secondary alcohol featuring a brominated and methoxy-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The presence of both bromo and methoxy functional groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The compound’s high enantiopurity is advantageous for applications requiring strict stereochemical control, including the synthesis of bioactive molecules. Its stability under standard conditions and compatibility with common organic solvents further contribute to its utility in multistep synthetic routes. This compound is typically handled under inert conditions to preserve its integrity.
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol structure
1232403-74-5 structure
Product name:(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
CAS No:1232403-74-5
MF:C9H11BrO2
Molecular Weight:231.086442232132
CID:5969427
PubChem ID:58572588

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (αR)-2-Bromo-3-methoxy-α-methylbenzenemethanol
    • (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
    • EN300-1925088
    • 1232403-74-5
    • SCHEMBL6741292
    • インチ: 1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3/t6-/m1/s1
    • InChIKey: DJRHIMDVIMGIRC-ZCFIWIBFSA-N
    • SMILES: C1([C@@H](C)O)=CC=CC(OC)=C1Br

計算された属性

  • 精确分子量: 229.99424g/mol
  • 同位素质量: 229.99424g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • 密度みつど: 1.438±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 303.5±32.0 °C(Predicted)
  • 酸度系数(pKa): 14.08±0.20(Predicted)

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1925088-0.05g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
0.05g
$827.0 2023-09-17
Enamine
EN300-1925088-1.0g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
1g
$943.0 2023-05-23
Enamine
EN300-1925088-0.25g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
0.25g
$906.0 2023-09-17
Enamine
EN300-1925088-0.1g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
0.1g
$867.0 2023-09-17
Enamine
EN300-1925088-0.5g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
0.5g
$946.0 2023-09-17
Enamine
EN300-1925088-5.0g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
5g
$2732.0 2023-05-23
Enamine
EN300-1925088-5g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
5g
$2858.0 2023-09-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1720396-1g
(αR)-2-Bromo-3-methoxy-α-methylbenzenemethanol
1232403-74-5 98%
1g
¥13910.00 2024-08-09
Enamine
EN300-1925088-10.0g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
10g
$4052.0 2023-05-23
Enamine
EN300-1925088-2.5g
(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol
1232403-74-5
2.5g
$1931.0 2023-09-17

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol 関連文献

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-olに関する追加情報

Introduction to (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol (CAS No. 1232403-74-5)

Compound (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol, identified by its CAS number 1232403-74-5, is a significant molecule in the field of pharmaceutical chemistry and has garnered considerable attention due to its unique structural and functional properties. This compound belongs to the class of aromatic alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring that is further substituted with bromine and methoxy groups. The stereochemistry of this compound, specifically the (1R) configuration, plays a crucial role in its biological activity and interactions with biological targets.

The structural motif of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol positions it as a promising candidate for further exploration in drug discovery and development. The bromo and methoxy substituents on the aromatic ring introduce specific electronic and steric effects that can modulate the compound's reactivity and binding affinity to biological receptors. This makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases.

In recent years, there has been a growing interest in the development of small-molecule inhibitors that can modulate the activity of enzymes and receptors involved in critical biological pathways. The hydroxyl group in (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol provides a versatile site for chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties. Such modifications can improve solubility, metabolic stability, and target specificity, which are essential factors for the success of any drug candidate.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Emerging research suggests that compounds with similar structural features may interact with neurotransmitter systems, potentially offering new therapeutic strategies for conditions such as depression, anxiety, and neurodegenerative diseases. The (1R) configuration, in particular, has been shown to influence the binding affinity and selectivity of molecules targeting serotonin receptors, which are key players in mood regulation.

The synthesis of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and cross-coupling reactions, have been employed to achieve high yields and enantiomeric purity. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also underscore the importance of stereochemical control in drug development.

Recent studies have also explored the pharmacokinetic properties of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its clinical efficacy and safety profile. Preliminary data indicate that this compound exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and moderate metabolic clearance. These findings suggest that it may be suitable for oral administration in therapeutic settings.

The potential therapeutic applications of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol extend beyond neurological disorders. Research is ongoing into its potential role in anti-inflammatory and anticancer therapies. The bromo substituent on the aromatic ring has been shown to enhance binding interactions with certain enzymes involved in inflammatory pathways, making this compound a candidate for developing novel anti-inflammatory agents. Additionally, studies have suggested that aromatic alcohols like this one may exhibit cytotoxic effects against various cancer cell lines by interfering with critical cellular processes.

The development of computational models has further accelerated the exploration of (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol. Molecular docking simulations have been used to predict how this compound interacts with biological targets at the atomic level. These simulations not only provide insights into its mechanism of action but also help identify potential lead compounds for further optimization. By integrating experimental data with computational approaches, researchers can more efficiently navigate the complex landscape of drug discovery.

In conclusion, (CAS No. 1232403-74-5) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structure, stereochemistry, and pharmacological properties make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.

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